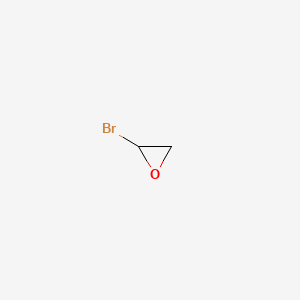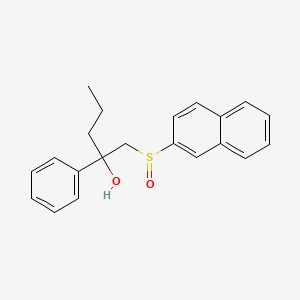
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is a naphthoquinone derivative known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione typically involves the functionalization of a naphthoquinone core. One common method includes the selective methylation of the hydroxyl groups followed by oxidation to introduce the quinone functionality. The reaction conditions often involve the use of diazomethane for methylation and oxidizing agents such as lead tetraacetate for the oxidation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological activities and applications .
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in cellular redox processes and as a potential antioxidant.
Medicine: Studied for its anticancer, antibacterial, and antifungal properties. .
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it effective against cancer cells and microorganisms. The molecular targets include cellular enzymes involved in redox regulation and signaling pathways .
類似化合物との比較
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Similar structure but with a hydroxyl group instead of methoxy groups.
Menadione (2-methylnaphthalene-1,4-dione): Lacks the hydroxyl and methoxy groups but shares the naphthoquinone core.
Uniqueness
5,8-Dihydroxy-6,7-dimethoxy-2-methylnaphthalene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which enhance its redox properties and biological activities.
特性
CAS番号 |
41768-14-3 |
|---|---|
分子式 |
C13H12O6 |
分子量 |
264.23 g/mol |
IUPAC名 |
5,8-dihydroxy-2,3-dimethoxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O6/c1-5-4-6(14)7-8(9(5)15)11(17)13(19-3)12(18-2)10(7)16/h4,14-15H,1-3H3 |
InChIキー |
RTHWNOUJIMHGRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


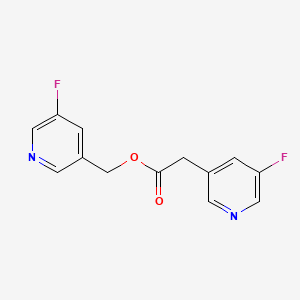
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
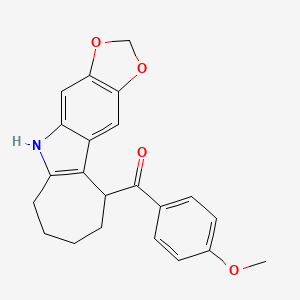
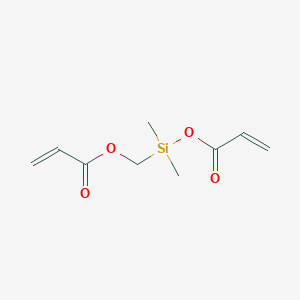
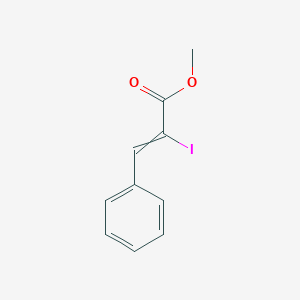
![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
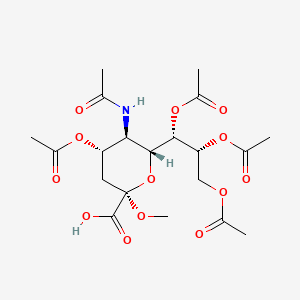

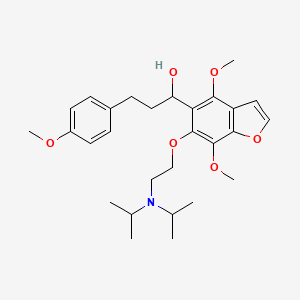
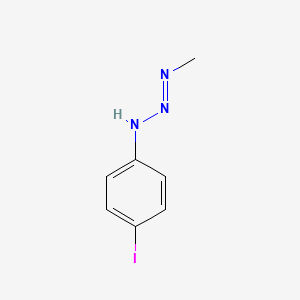
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
